1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one
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Overview
Description
4,5-DIHYDRO-1H-PYRIDO[3,4-B][1,4]DIAZEPIN-2(3H)-ONE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIHYDRO-1H-PYRIDO[3,4-B][1,4]DIAZEPIN-2(3H)-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-DIHYDRO-1H-PYRIDO[3,4-B][1,4]DIAZEPIN-2(3H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as refluxing in organic solvents.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives with functional groups like halogens, alkyl, and acyl groups .
Scientific Research Applications
4,5-DIHYDRO-1H-PYRIDO[3,4-B][1,4]DIAZEPIN-2(3H)-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Its anti-cancer, anti-inflammatory, and antimicrobial properties are being explored for therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-DIHYDRO-1H-PYRIDO[3,4-B][1,4]DIAZEPIN-2(3H)-ONE involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound may also interact with DNA and proteins, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
1H-pyrrolo[2,3-b]pyridine: Exhibits potent fibroblast growth factor receptor inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: Used as a CDK2 inhibitor in cancer treatment.
Uniqueness
4,5-DIHYDRO-1H-PYRIDO[3,4-B][1,4]DIAZEPIN-2(3H)-ONE is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
1,2,3,5-tetrahydropyrido[3,4-b][1,4]diazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8-2-4-10-6-1-3-9-5-7(6)11-8/h1,3,5,10H,2,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKXFPUWJFKXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NC=C2)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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